(+)-AS 115

KIAA1363 AADACL1 Serine hydrolase

(+)-AS 115 is the (+)-enantiomer of the carbamate-based serine hydrolase inhibitor AS 115. The racemic mixture AS 115 is a potent, selective inactivator of KIAA1363 (also known as AADACL1 or NCEH1), an enzyme that is upregulated in aggressive cancers.

Molecular Formula C21H32FNO4
Molecular Weight 381.5
Cat. No. B1156027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-AS 115
SynonymsN-[2-[[(1S,2R)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]-2-fluorophenyl ester-carbamic acid
Molecular FormulaC21H32FNO4
Molecular Weight381.5
Structural Identifiers
SMILESO=C(OC1=CC=CC=C1F)NCCOC[C@@H]2[C@H](COCCCC)CCCC2
InChIInChI=1S/C21H32FNO4/c1-2-3-13-25-15-17-8-4-5-9-18(17)16-26-14-12-23-21(24)27-20-11-7-6-10-19(20)22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,23,24)/t17-,18+/m0/s1
InChIKeyBTYYXSHZANWPEB-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-AS 115 for Cancer Research: Potent KIAA1363 Inhibitor Enantiomer


(+)-AS 115 is the (+)-enantiomer of the carbamate-based serine hydrolase inhibitor AS 115 . The racemic mixture AS 115 is a potent, selective inactivator of KIAA1363 (also known as AADACL1 or NCEH1), an enzyme that is upregulated in aggressive cancers . The racemate inhibits KIAA1363 with an IC50 value of 150 nM in the SKOV-3 ovarian cancer cell line [1].

Why Substituting (+)-AS 115 with Other KIAA1363 Inhibitors Compromises Experimental Integrity


The activity of individual enantiomers of AS 115, including (+)-AS 115, has not been independently determined . This means the enantiomer may have a distinct potency and selectivity profile compared to the racemate. Additionally, the closely related enantiomer (-)-AS 115 has been shown to be a non-selective inhibitor of Nceh1 [1], a property that would confound experiments focused on KIAA1363-specific pathways. Further, newer, more selective inhibitors like JW480 possess vastly improved selectivity and potency [2], making them more suitable for in vivo applications. Using a less defined or off-target-prone compound would introduce significant uncertainty into any study.

Quantitative Differentiation of (+)-AS 115: A Comparative Analysis Against In-Class Inhibitors


Target Engagement Potency: (+)-AS 115 vs. Next-Generation Inhibitor JW480

While (+)-AS 115's individual potency is unknown, the racemic mixture from which it is derived demonstrates significantly lower potency against KIAA1363 compared to the second-generation inhibitor JW480. This difference in IC50 defines the compound's utility in specific in vitro contexts where high potency is not required. [1]

KIAA1363 AADACL1 Serine hydrolase Cancer metabolism

Off-Target Selectivity Profile: (+)-AS 115's FAAH Cross-Reactivity vs. JW480

The racemic AS 115 exhibits notable cross-reactivity with fatty acid amide hydrolase (FAAH), a significant off-target enzyme. This is a key differentiator from more advanced inhibitors like JW480, which was specifically designed to eliminate this activity. [1]

KIAA1363 FAAH Off-target Selectivity ABPP

Enantiomer-Specific Non-Selectivity: (+)-AS 115 vs. (-)-AS 115

Despite being the opposite enantiomer, (-)-AS 115 has been characterized as a non-selective inhibitor of Nceh1. Given the lack of individual characterization for (+)-AS 115, it is plausible it may share this lack of selectivity, which would confound results in studies beyond KIAA1363. [1]

Nceh1 Cholesteryl ester Macrophage Selectivity Enantiomer

Defined Application Scenarios for (+)-AS 115 in Targeted Research


Initial In Vitro Validation of KIAA1363 as a Target in Cancer Cell Lines

(+)-AS 115 is suitable for preliminary in vitro experiments to confirm KIAA1363's role in a cellular process. Using the established racemic mixture's IC50 of 150 nM as a guide, it can be used to observe downstream effects on MAGE lipid production. However, its unknown individual potency and documented off-target effects must be carefully controlled with a structurally distinct inhibitor (e.g., JW480) to confirm target specificity. [1]

Probing Ether Lipid Metabolism in Ovarian Cancer Cells

In SKOV-3 cells, treatment with the racemic mixture AS 115 at 10 µM for 4 hours significantly reduces the formation of MAGE, alkyl-lysophosphatidylcholine, and alkyl-lysophosphatidic acid. This established protocol can be replicated with (+)-AS 115 to investigate these specific lipid pathways, provided the enantiomer's activity mirrors the racemate's.

Investigating Cholesterol Ester Metabolism in Macrophages

The non-selective nature of the (-)-AS 115 enantiomer on Nceh1 suggests (+)-AS 115 may also inhibit this enzyme. This property, while a liability for target-specific studies, makes it a potentially useful tool for broadly inhibiting neutral cholesteryl ester hydrolase activity in macrophage foam cells to study cholesterol efflux, with the understanding that multiple targets are being engaged. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-AS 115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.